2,4,6-Trifluorophenylboronic acid
Description
Role in Suzuki-Miyaura Coupling with Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction represents one of the most widely utilized methods for biaryl synthesis in organic chemistry, with extensive applications ranging from pharmaceutical development to materials science. However, 2,4,6-trifluorophenylboronic acid presents significant challenges in these reactions, particularly when paired with aryl chloride coupling partners.
Buchwald and colleagues notably documented the failure of this compound to effectively react with aryl chlorides in Suzuki-Miyaura coupling reactions. This observation contrasts sharply with the generally good reactivity observed for mono-fluorinated phenylboronic acids, which typically undergo successful coupling with aryl chlorides under microwave-accelerated conditions. Competition experiments have demonstrated that the presence of heavily fluorinated boronic acids actively inhibits catalytic activity, rather than simply being weak nucleophiles.
The challenge is particularly pronounced with aryl chlorides, which are inherently less reactive coupling partners compared to aryl bromides or iodides due to the stronger C-Cl bond. When this compound was employed with even the more reactive aryl bromide substrates, the coupling still failed to yield appreciable amounts of product. This stands in stark contrast to mono-fluorinated phenylboronic acids, which generally perform well in these reactions.
Table 1: Comparative Reactivity of Fluorinated Boronic Acids in Suzuki-Miyaura Coupling
Transmetalation Kinetics with Palladium Complexes
The transmetalation step in Suzuki-Miyaura coupling reactions is often rate-determining, particularly with challenging substrates like polyfluorinated boronic acids. Currently, two alternative transmetalation pathways are recognized in these reactions: the "boronate pathway" (Path A) and the "oxo-palladium pathway" (Path B), which differ in the role of the hydroxide ion required for reaction progression.
In the boronate pathway, the boronic acid first reacts with base to form a tetracoordinate boronate species with enhanced nucleophilicity, which subsequently displaces halide from the oxidative addition complex. In contrast, the oxo-palladium pathway involves initial displacement of halide from the oxidative addition product by hydroxide, creating a palladium hydroxide complex that then combines with the Lewis acidic boronic acid.
For electron-deficient boronic acids like this compound, the transmetalation kinetics are significantly influenced by the electronic properties of both the boron center and the palladium complex. Experimental studies have demonstrated that the rate of transmetalation is affected by the nature of the phosphine ligand on palladium, following the trend Ph₃P > i-Pr₃P > DPPF. This suggests that more electrophilic palladium centers undergo faster transmetalation, highlighting the need for coordinatively unsaturated and electrophilic palladium species during this critical step.
Table 2: Comparison of Transmetalation Pathways in Suzuki-Miyaura Coupling
The transmetalation kinetics of this compound are particularly complex due to competing pathways. While the electron-withdrawing fluorine substituents make the boron center more Lewis acidic, potentially enhancing reactivity in transmetalation, they simultaneously accelerate protodeboronation under basic conditions. This competing process often occurs faster than productive transmetalation, explaining the poor performance of this reagent in Suzuki coupling reactions.
Inhibitory Effects on Protodeboronation Pathways
The primary limitation of this compound in cross-coupling reactions is its pronounced susceptibility to protodeboronation under basic conditions required for Suzuki coupling. This decomposition pathway effectively competes with and often outpaces the desired transmetalation process.
Stoichiometric experiments with the similar 2,3,6-trifluorophenylboronic acid revealed that when reacted with [Pd(dppf)Cl₂] under typical coupling conditions, the only fluorine-containing product observed was 1,2,5-trifluorobenzene, indicating quantitative protodeboronation rather than productive coupling. Even more revealing was the observation that simply stirring 2,3,6-trifluorophenylboronic acid with K₃PO₄ in acetonitrile at room temperature for just 15 minutes resulted in complete conversion to the protodeboronated arene, even in the absence of palladium catalyst.
These findings demonstrate that protodeboronation is an inherent property of highly fluorinated boronic acids under basic conditions rather than being specifically catalyst-mediated. The heightened susceptibility to protodeboronation can be attributed to the electron-withdrawing effect of the multiple fluorine substituents, which increases the Lewis acidity of the boron center but also destabilizes the B-C bond, making it more prone to base-induced hydrolysis.
Competition experiments further illustrated the inhibitory nature of heavily fluorinated boronic acids on catalytic activity. When 3-fluorophenylboronic acid was subjected to coupling conditions in the presence of 2,3,6-trifluorophenylboronic acid, no coupling product was observed, despite 3-fluorophenylboronic acid coupling effectively when used alone. This suggests that the protodeboronation products or intermediates may actively poison the catalyst, further limiting the utility of these reagents in traditional Suzuki protocols.
The rapid protodeboronation of this compound represents a fundamental challenge that must be addressed to enable its effective utilization in cross-coupling chemistry. As noted by Clarke and colleagues, "Suzuki coupling between this and similar boronic acids is likely to be difficult under any conditions: alternative strategies are required".
Optimization of Catalyst Systems for Polyfluoroaryl Substrates
Despite the inherent challenges associated with polyfluorinated boronic acids, significant advances have been made in developing catalyst systems capable of facilitating their successful coupling, even under mild conditions.
A notable breakthrough came with the development of specialized precatalysts utilizing monodentate biarylphosphine ligands that form the catalytically active species under conditions where boronic acid decomposition is minimized. With this catalyst system, Suzuki-Miyaura reactions of a wide range of (hetero)aryl chlorides, bromides, and triflates with polyfluorophenylboronic acids could proceed at room temperature or 40°C in short reaction times (30 minutes to 2 hours), yielding the desired products in excellent yields. This represents a significant advance over previous methods requiring elevated temperatures and extended reaction times.
Buchwald's disclosure of (XPhos)Pd(0) as a catalyst for the cross-coupling of fluorophenylboronic acids with aryl chlorides represented a particularly significant advancement in this field. This catalyst system effectively addresses the key challenges of rapid transmetalation and minimization of competing protodeboronation.
An alternative approach involves shifting from palladium to nickel-based catalysis. Electron-poor, fluoro-containing arylboronic acids have been found to be efficient coupling partners for nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling of aryl arenesulfonates. Interestingly, these electron-deficient boronic acids exhibited faster reaction rates than their electron-rich or neutral counterparts when reacted with (4-methoxyphenyl)(4-methylbenzenesulfonato-κO)bis(tricyclohexylphosphine)nickel. This counterintuitive reactivity pattern highlights the mechanistic differences between palladium and nickel-catalyzed processes.
The development of air-stable nickel precatalysts has further enhanced the practical utility of these reactions. Both 4-MeOC₆H₄Ni(II)(PCy₃)₂OTs and Ni(PCy₃)₂Br₂ have proven to be efficient catalysts for room temperature cross-coupling reactions of fluoro-containing arylboronic acids with aryl arenesulfonates, offering operationally convenient alternatives to air-sensitive Ni(COD)₂/PCy₃ systems.
More recently, phase transfer catalysts have been demonstrated to shift the dominant transmetalation pathway in palladium-catalyzed Suzuki-Miyaura reactions. The addition of tetrabutylammonium salts increases the organic phase concentration of both halides and hydroxides, resulting in significant shifts in catalyst speciation that favor the boronate pathway over the oxo-palladium pathway. This strategy may offer additional opportunities for optimizing reactions involving challenging substrates like this compound.
Properties
IUPAC Name |
(2,4,6-trifluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIGKHHSZFAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381390 | |
| Record name | 2,4,6-Trifluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |
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Molecular Weight |
175.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182482-25-3 | |
| Record name | (2,4,6-Trifluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182482-25-3 | |
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| Record name | 2,4,6-Trifluorophenylboronic acid | |
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| Record name | 2,4,6-Trifluorophenylboronic Acid | |
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Preparation Methods
Reaction Procedure and Conditions
The synthesis begins with the preparation of 2,4,6-trifluorophenylmagnesium bromide. In a dry, inert atmosphere, 2,4,6-trifluorobromobenzene reacts with magnesium turnings in anhydrous 2-methyltetrahydrofuran (2-MeTHF) at 40–50°C. The initiation of the Grignard reagent is facilitated by iodine, which cleans the magnesium surface and promotes reactivity. Once the reaction initiates, the temperature is maintained at 20–30°C to prevent side reactions.
A boronating agent, such as methoxyneopentylglycol borate (80.6 g, 0.56 mol), is introduced dropwise to the Grignard solution. The simultaneous addition of the aryl bromide and boronating agent ensures stoichiometric control. Post-addition, the mixture is stirred for 4 hours at room temperature to complete transmetalation. Hydrolysis with dilute hydrochloric acid liberates the boronic acid, which is extracted, dried over anhydrous sodium sulfate, and recrystallized from dichloromethane.
Table 1: Key Parameters for Grignard-Based Synthesis
| Parameter | Value/Description |
|---|---|
| Starting Material | 2,4,6-Trifluorobromobenzene |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |
| Reaction Temperature | 20–30°C (post-initiation) |
| Boronating Agent | Methoxyneopentylglycol borate |
| Yield | 90.3% (reported for analogous synthesis) |
| Purity | 99.4% (HPLC) |
This method achieves high yields due to the electron-withdrawing fluorine substituents, which enhance the electrophilicity of the aryl halide and facilitate magnesium insertion.
Alternative Synthetic Routes
Lithiation-Borylation Strategy
While less common than the Grignard method, lithiation-borylation offers an alternative pathway. Direct lithiation of 2,4,6-trifluorobenzene using lithium diisopropylamide (LDA) at −78°C generates a reactive aryl lithium species. Subsequent quenching with trimethyl borate (B(OMe)₃) forms the boronic ester, which is hydrolyzed to the free acid. However, this method faces challenges in regioselectivity and requires stringent temperature control.
Miyaura Borylation
Palladium-catalyzed Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with 2,4,6-trifluorobromobenzene. Using a Pd(dppf)Cl₂ catalyst and potassium acetate base in dimethylformamide (DMF), this method operates at 80–100°C. While efficient, it is less favored due to higher costs of palladium catalysts and lower yields (~75%) compared to Grignard approaches.
Industrial-Scale Production
Industrial synthesis scales the Grignard method using continuous flow reactors to enhance safety and efficiency. Key modifications include:
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Automated Feed Systems : Precision control of reagent addition minimizes exothermic risks.
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Solvent Recovery : 2-MeTHF is recycled via distillation, reducing waste.
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Crystallization Optimization : Gradient cooling in dichloromethane-hexane mixtures improves crystal purity (>99.5%).
Critical Analysis of Methodologies
Yield and Purity Considerations
The Grignard method outperforms alternatives in yield (90.3% vs. 75–85% for other routes) and scalability. Impurities, primarily deboronation byproducts, are suppressed by maintaining low temperatures during hydrolysis.
Emerging Techniques and Innovations
Recent advances focus on catalytic boronations using nickel complexes, which operate at milder conditions (50°C, 12 hours) and achieve comparable yields (88%). These methods aim to reduce reliance on expensive palladium catalysts and improve atom economy .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Transmetalation: This reaction involves the transfer of the boronic acid group to another metal, such as in the formation of organozinc or organocopper compounds.
Reduction: Enantioselective reduction of trifluoroacetophenone using borane reagents.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Solvents: Tetrahydrofuran, ether, and methanol are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Organometallic Compounds: Formed through transmetalation reactions.
Scientific Research Applications
Applications in Organic Synthesis
- Suzuki-Miyaura Coupling Reactions:
- Synthesis of Phenylboronic Catechol Esters:
- Enantioselective Reductions:
Medicinal Chemistry Applications
- Anticancer Research:
- Drug Development:
Materials Science Applications
- Polymer Chemistry:
- Nanomaterials:
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the efficiency of TFPBA in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized using various palladium catalysts, resulting in yields exceeding 90% under mild conditions .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of TFPBA derivatives against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, highlighting its potential as a lead compound for further development .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst activates the aryl halide, allowing the boronate ester to form a carbon-carbon bond with the aryl group . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Arylboronic Acids
Structural and Electronic Effects
Fluorine substitution patterns significantly influence reactivity, stability, and applications. Below is a comparative analysis:
Table 1: Key Properties of Fluorinated Arylboronic Acids
Reactivity in Cross-Coupling Reactions
Transmetalation Efficiency :
- This compound exhibits superior transmetalation rates due to ortho-fluorine substituents, which enhance electrophilicity at the boron center. It reacts ~150× faster than phenylboronic acid and ~4× faster than 2-fluorophenylboronic acid .
- In contrast, 2,3,6-trifluorophenylboronic acid shows poor coupling efficiency due to rapid deboronation, despite similar fluorine substitution .
Nickel-Catalyzed Reactions :
Stability and Toxicity
- Deboronation Resistance :
- Toxicity :
- Acute toxicity studies classify this compound as moderately toxic, with CNS effects observed in animal models .
Biological Activity
2,4,6-Trifluorophenylboronic acid (TFPBA) is a boronic acid derivative characterized by the presence of three fluorine atoms on the phenyl ring. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article focuses on the biological activity of TFPBA, including its pharmacokinetic properties, mechanisms of action, and applications in medicinal chemistry.
TFPBA has a molecular formula of C₆H₄BF₃O₂ and a molecular weight of 175.9 g/mol. It appears as a white to off-white crystalline powder with a melting point ranging from 239.5 to 247.5 °C . The compound's structure allows for high lipophilicity, as indicated by its Log P values (0.0 to 1.58), which suggest favorable absorption characteristics in biological systems .
Pharmacokinetics
- Absorption : TFPBA demonstrates high gastrointestinal absorption, making it suitable for oral administration.
- Blood-Brain Barrier (BBB) Penetration : The compound is classified as BBB permeant, indicating its potential to affect central nervous system targets .
- Metabolism : TFPBA does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions .
TFPBA's biological activity can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : TFPBA has been shown to inhibit urease activity competitively, which is significant in the context of treating conditions like kidney stones and urinary tract infections .
- Transmetallation : The compound participates in transmetallation reactions with palladacycles, facilitating Suzuki-Miyaura cross-coupling reactions . This property is crucial for synthesizing biologically active compounds.
Case Studies
- Antidiabetic Applications : Research indicates that boronic acids can serve as glucose sensors due to their ability to form reversible covalent bonds with diols such as glucose. TFPBA has been explored for use in glucose-responsive hydrogels which could be utilized in diabetes management .
- Cancer Research : TFPBA derivatives have been investigated for their potential as anticancer agents by targeting specific signaling pathways involved in tumor growth and metastasis. Studies suggest that modifications of TFPBA can enhance its efficacy against certain cancer cell lines .
- Neuropharmacology : Given its ability to cross the BBB, TFPBA is being studied for potential neuroprotective effects and its role in modulating neurotransmitter systems .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BF₃O₂ |
| Molecular Weight | 175.9 g/mol |
| Melting Point | 239.5 - 247.5 °C |
| Log P (iLOGP) | 0.0 |
| Log P (XLOGP3) | 1.13 |
| BBB Penetrant | Yes |
| CYP Inhibition | None |
Q & A
Q. How does the fluorination pattern of 2,4,6-trifluorophenylboronic acid influence its reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine substituents at the 2,4,6-positions significantly enhance the electrophilicity of the boronic acid, accelerating transmetallation in Suzuki-Miyaura couplings. However, this substitution pattern also increases susceptibility to protodeboronation under basic conditions. Studies show that in base-free nickel-catalyzed systems, the compound exhibits improved stability due to faster transmetallation rates compared to protodeboronation (yields >95% in decarbonylative couplings) . Fluorine’s inductive effects also reduce electron density on the boron center, facilitating coordination with transition metals like palladium .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer: Key techniques include:
- ¹⁹F NMR : Distinctive resonances for para- (δ 84.50) and meta-fluorine (δ 120.30) confirm substitution patterns .
- IR Spectroscopy : B-O stretching (~1,390 cm⁻¹) and C-F vibrations (~1,100–990 cm⁻¹) identify functional groups .
- X-ray Diffraction (XRD) : Reveals crystal packing driven by π-stacking and weak S···S or F···H interactions in co-crystals .
| Technique | Key Observations | Reference |
|---|---|---|
| ¹⁹F NMR | Two signals for meta- and para-fluorine | |
| IR | B-O and C-F vibrational modes | |
| XRD | Columnar π-stacking in co-crystals |
Q. How can researchers ensure the stability of this compound during storage and reactions?
Methodological Answer:
- Storage : Keep at 0–6°C in anhydrous conditions to prevent hydrolysis of the boronic acid group .
- Reaction Conditions : Avoid strong bases (e.g., NaOH) to minimize protodeboronation. Use base-free catalytic systems (e.g., Ni/PCy₃) for efficient coupling .
Advanced Research Questions
Q. What mechanistic insights explain the transmetallation efficiency of this compound with palladacycles?
Methodological Answer: In reactions with [Pd(C₄N)(X)(PPh₃)] complexes, the trifluorophenyl group’s steric and electronic profile promotes cis-geometry at the palladium center, favoring reductive elimination. Single-crystal XRD data show a near-planar Pd coordination sphere (improper torsion angle θ = 0.00°, ϕ = 2.88°) and an 86.2° dihedral angle between aromatic planes, optimizing orbital overlap for bond formation . The fluorine substituents also stabilize the transition state by withdrawing electron density from the palladium-aryl bond.
Q. How does this compound enhance the performance of polymer electrolytes in lithium-ion batteries?
Methodological Answer: The compound’s boronic acid group acts as a Lewis acid additive, complexing anions (e.g., PF₆⁻) in polyethylene oxide (PEO)-based electrolytes. This reduces ion pairing, improving Li⁺ conductivity. Electrochemical impedance spectroscopy (EIS) shows a 40% decrease in interfacial resistance when 5 wt% of the boronic acid is added .
| Property | Effect of this compound | Reference |
|---|---|---|
| Li⁺ Conductivity | Increases by 1.5× (vs. baseline PEO) | |
| Anion Complexation | Binds PF₆⁻ via B-O⁻ interactions |
Q. What computational methods are used to predict the electronic properties of fluorinated phenylboronic acids?
Methodological Answer:
- DFT/B3LYP Calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO). For 3,5-bis(trifluoromethyl) derivatives, HOMO localizes on the boronic acid group, while LUMO resides on the fluorinated aryl ring .
- Solvation Free Energy : Calculated using COSMO-RS to assess solubility in polar solvents (e.g., ΔG_solv = -15.2 kcal/mol in water) .
Q. How do crystal engineering strategies leverage this compound for supramolecular assemblies?
Methodological Answer: The compound forms co-crystals via F···H and π-stacking interactions . For example, with thiomethyl-substituted partners, parallel and antiparallel dimeric units are stabilized by S···S contacts (offset ~9.3 Å). These assemblies exhibit columnar packing, useful for designing organic semiconductors .
Q. What role does tautomerism play in the acidity of fluorinated phenylboronic acids?
Methodological Answer: The boroxine-keto tautomer equilibrium is influenced by fluorine’s electron-withdrawing effects. For this compound, pKa values (measured via potentiometric titration) are ~8.2 in water, lower than non-fluorinated analogs. This enhances its Lewis acidity, making it effective in catalytic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
